1-Bromo-3-(bromomethyl)adamantane
Overview
Description
Molecular Recognition Analysis
The study of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates the molecule's remarkable adaptability in forming one-dimensional motifs through hydrogen bonding with a variety of assembling partners, including perchlorate ions, Cu(II) ions, and dicarboxylic acids. This adaptability is a key feature in the context of molecular recognition and could be relevant to the study of 1-Bromo-3-(bromomethyl)adamantane due to the structural similarities between adamantane derivatives .
Synthesis Analysis
The synthesis of adamantane derivatives is a well-documented area of research. For instance, 1,3,5,7-tetracyanoadamantane was prepared through a radical nucleophilic substitution reaction of 1,3,5,7-tetrabromoadamantane with cyanide, followed by reduction to form 1,3,5,7-tetrakis(aminomethyl)adamantane . Additionally, 1-adamantyl trifluoromethanesulfonate was synthesized from 1-bromoadamantane, which is closely related to 1-Bromo-3-(bromomethyl)adamantane, suggesting potential synthetic pathways for the latter .
Molecular Structure Analysis
The molecular structure of adamantane derivatives has been extensively studied. For example, the crystallographic analysis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provided insights into the nature of noncovalent interactions within these molecules, which could be extrapolated to understand the structural characteristics of 1-Bromo-3-(bromomethyl)adamantane .
Chemical Reactions Analysis
The reactivity of adamantane derivatives has been explored in various studies. The bromination of homoadamantane derivatives, for example, has led to improved synthetic methods for bromomethyladamantane compounds . This information could be useful in predicting the reactivity of 1-Bromo-3-(bromomethyl)adamantane in different chemical environments.
Physical and Chemical Properties Analysis
The physical properties of adamantane derivatives, such as their reorientations and phase behavior, have been investigated through NMR relaxation studies. These studies have shown that adamantane derivatives exhibit uniaxial reorientations in low-temperature phases and more complex motions at higher temperatures . Such data can provide a deeper understanding of the physical properties of 1-Bromo-3-(bromomethyl)adamantane.
Scientific Research Applications
1. Chemistry of Unsaturated Adamantane Derivatives
- Application Summary: Adamantane derivatives, including 1-Bromo-3-(bromomethyl)adamantane, are used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application: The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation and the polymerization reactions . For example, a Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene was carried out using tetrakis(triphenylphosphine)palladium as a catalyst .
- Results or Outcomes: The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
2. Direct Radical Functionalization
- Application Summary: Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
- Methods of Application: The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- Results or Outcomes: This method provides a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .
3. Nanowire Linking
- Application Summary: Vinyl-disubstituted adamantanes, which can be synthesized from 1-Bromo-3-(bromomethyl)adamantane, can be used as nanowires to link semiconductor contact surfaces .
- Methods of Application: The synthesis involves a Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene using tetrakis(triphenylphosphine)palladium as a catalyst .
- Results or Outcomes: The resulting nanowires can be used to link semiconductor contact surfaces, potentially improving the efficiency and performance of semiconductor devices .
4. Testing Methodology
- Application Summary: 1-Bromoadamantane has often been employed for testing methodology .
- Methods of Application: The compound can be used to test various chemical reactions and procedures, such as hydrolysis, which gives the alcohol 1-hydroxyadamantane .
- Results or Outcomes: The results of these tests can provide valuable insights into the effectiveness and efficiency of various chemical methodologies .
5. Quantum-Chemical Calculations
- Application Summary: Adamantane derivatives are used in quantum-chemical calculations to investigate the electronic structure of adamantane derivatives and to elucidate the mechanisms for their chemical and catalytic transformations .
- Methods of Application: The quantum-chemical calculations involve the use of various computational chemistry software and techniques .
- Results or Outcomes: The results of these calculations can provide valuable insights into the electronic structure of adamantane derivatives and the mechanisms for their chemical and catalytic transformations .
6. Synthesis of Higher Diamond-Like Bulky Polymers
- Application Summary: Adamantane derivatives are used as starting materials for the synthesis of higher diamond-like bulky polymers such as diamondoids .
- Methods of Application: The synthesis involves the use of various chemical reactions and procedures, such as the Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene .
- Results or Outcomes: The resulting diamond-like bulky polymers have potential applications in various fields, including materials science and nanotechnology .
Future Directions
The future directions for research on “1-Bromo-3-(bromomethyl)adamantane” and similar compounds could involve exploring their potential applications in various fields, such as medicinal chemistry, catalyst development, and nanomaterials . Further studies could also focus on developing new synthetic methods and investigating their reactivity and mechanism of action .
properties
IUPAC Name |
1-bromo-3-(bromomethyl)adamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Br2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQVGBXLHPBGHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377844 | |
Record name | 1-Bromo-3-(bromomethyl)adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(bromomethyl)adamantane | |
CAS RN |
1822-25-9 | |
Record name | 1-Bromo-3-(bromomethyl)adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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